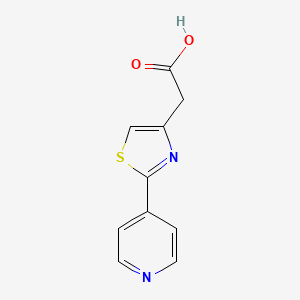![molecular formula C20H17F3N4O3 B2983957 3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034464-79-2](/img/structure/B2983957.png)
3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H17F3N4O3 and its molecular weight is 418.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Pyrimidinone and pyridine derivatives, related to the chemical structure of interest, have been synthesized and evaluated for their biological activities. For instance, certain pyrimidine derivatives have shown significant antimicrobial activities, indicating their potential in developing new antimicrobial agents (Al-Haiza, Mostafa, & El-kady, 2003).
Anti-Cancer Activities
Compounds with structural similarities, particularly those incorporating pyrimidine rings, have been investigated for their anti-cancer properties. Some of these compounds exhibit significant activities against various human tumor cell lines, providing insights into the development of new anti-cancer agents (Singh & Paul, 2006).
Synthesis of Analogues and Derivatives
Research has been conducted on the synthesis of various analogues and derivatives of pyrimidinone compounds. These synthesized compounds have been evaluated for different biological activities, expanding the understanding of their potential applications (Rosowsky, Bader, Wright, & Moran, 1994).
Self-Assembly and Crystallography
Studies on similar pyrimidinone compounds have provided valuable data on their self-assembly and hydrogen bonding characteristics, which are important for understanding their chemical behavior and potential applications in material science (Bararjanian, Balalaie, Rominger, & Barouti, 2010).
Insecticidal and Antibacterial Potential
Research into pyrimidine-linked heterocyclic compounds has shown that they possess insecticidal and antimicrobial potential. These findings suggest possible applications in agriculture and pharmaceuticals (Deohate & Palaspagar, 2020).
Metabolism in Clinical Trials
Studies on compounds structurally related to the chemical of interest have been instrumental in understanding their metabolism in clinical trials, particularly in cancer treatment. This research is crucial for the development of effective therapeutic agents (Gong, Chen, Deng, & Zhong, 2010).
Crystalline Forms and Structure
Research has also focused on understanding the crystalline forms of similar compounds, which is essential for their pharmaceutical formulation and stability studies (Wang & Pan, 2006).
Eigenschaften
IUPAC Name |
3-[1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c21-20(22,23)30-15-4-1-3-13(11-15)18(28)26-9-6-14(7-10-26)27-12-25-17-16(19(27)29)5-2-8-24-17/h1-5,8,11-12,14H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYNANPNZMCXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC(=CC=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
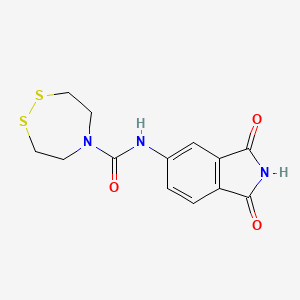
![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2983876.png)

![Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate](/img/structure/B2983878.png)
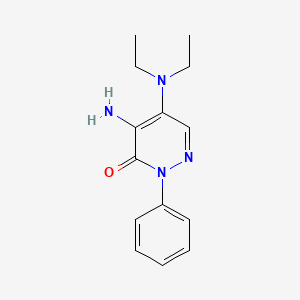
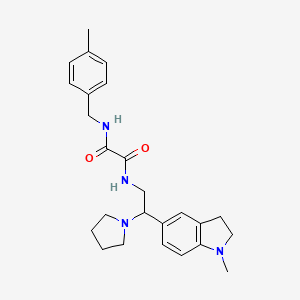

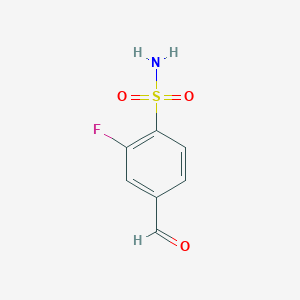
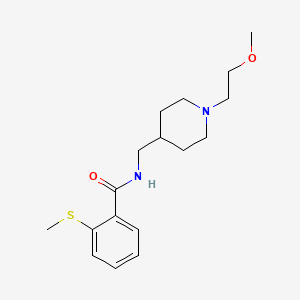
![4-[2-(Methylsulfanyl)pyridine-3-carbonyl]thiomorpholine](/img/structure/B2983890.png)
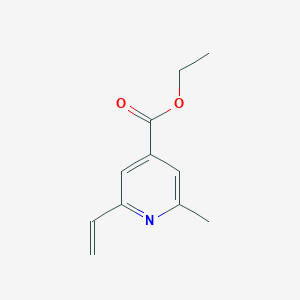
![4-Amino-5,6,7,8,9-pentahydrocyclohepta[1,2-d]pyrimidino[4,5-b]thiophene-2-thio l](/img/structure/B2983892.png)

